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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel CBP/p300 PROTAC degrader,

CBPD-409, against standard therapies in enzalutamide-resistant prostate cancer models. The

data presented herein, supported by detailed experimental protocols, demonstrates the

potential of CBPD-409 to overcome resistance mechanisms and offer a promising therapeutic

alternative for advanced prostate cancer.

Executive Summary
Enzalutamide, a second-generation androgen receptor (AR) antagonist, is a standard

treatment for metastatic castration-resistant prostate cancer (CRPC). However, the

development of resistance is a significant clinical challenge. CBPD-409, a potent and orally

bioavailable Protac (PROteolysis TArgeting Chimera), targets the transcriptional coactivators

CBP and p300 for degradation, leading to the suppression of AR signaling. This guide details

preclinical studies demonstrating that CBPD-409 is not only effective in enzalutamide-sensitive

prostate cancer but also exhibits significant activity in enzalutamide-resistant models, both as a

monotherapy and in combination with enzalutamide.
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CBPD-409 demonstrates potent anti-proliferative activity across various androgen receptor-

positive (AR+) prostate cancer cell lines. Notably, its efficacy is maintained in cells that have

developed resistance to enzalutamide.

Table 1: In Vitro Anti-proliferative Activity of CBPD-409

Cell Line
Enzalutamide
Sensitivity

CBPD-409
IC50 (nM)

Enzalutamide
IC50 (nM)

Reference

LNCaP
Parental

(Sensitive)
1.6 ~1000-5000 [1][2]

LNCaP Enza-R Resistant

Not significantly

different from

parental

>10,000 [3]

VCaP Sensitive 1.2 Not specified [1]

22Rv1 Sensitive 2.0 Not specified [1]

In Vivo Efficacy of CBPD-409 in Enzalutamide-
Resistant Xenograft Models
The anti-tumor activity of CBPD-409 was evaluated in castration-resistant prostate cancer

(CRPC) xenograft models, including those refractory to enzalutamide.

Table 2: In Vivo Anti-Tumor Efficacy of CBPD-409
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Xenograft
Model

Treatment
Group

Dosing
Schedule

Tumor
Growth
Inhibition
(TGI)

Key
Findings

Reference

VCaP-CRPC CBPD-409
3 mg/kg, p.o.,

3x/week
Significant

CBPD-409 as

a single

agent

significantly

suppressed

tumor growth.

[3]

VCaP-CRPC
Enzalutamide

+ CBPD-409

Enza: 10

mg/kg, p.o.,

5x/week;

CBPD-409: 3

mg/kg, p.o.,

3x/week

Synergistic

Combination

therapy led to

disease

regression in

over 60% of

animals.

[3]

MDA-PCa-

146-12 (PDX)

Enzalutamide

+ CBPD-409
Not specified Significant

Combination

of CBPD-409

with

enzalutamide

showed

significant

anti-tumor

potency.

[3]

Mechanism of Action: Degradation of CBP/p300
CBPD-409 functions as a PROTAC, inducing the degradation of CBP and p300 proteins, which

are critical co-activators for androgen receptor signaling.

Table 3: CBP/p300 Degradation Activity of CBPD-409

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8719042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8719042/
https://www.benchchem.com/product/b12362870?utm_src=pdf-body
https://www.benchchem.com/product/b12362870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line DC50 (nM) Dmax (%)
Time to Max
Degradation

Reference

VCaP, LNCaP,

22Rv1
0.2 - 0.4 >95% Not specified [4]

Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling and Enzalutamide
Resistance
Enzalutamide resistance can occur through various mechanisms, including AR overexpression,

AR splice variants, and upregulation of co-activators like CBP/p300. CBPD-409 targets this

latter mechanism.

Caption: Androgen Receptor signaling, enzalutamide action, and the mechanism of CBPD-409.

Experimental Workflow for In Vitro Studies
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Caption: Workflow for in vitro evaluation of CBPD-409.

Detailed Experimental Protocols
Cell Lines and Culture Conditions

LNCaP (Parental): Human prostate adenocarcinoma cells, androgen-sensitive. Cultured in

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

LNCaP Enza-R (Enzalutamide-Resistant): Generated by continuous exposure of LNCaP

cells to increasing concentrations of enzalutamide (up to 10 µM) for over 6 months.
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Maintained in media containing 10 µM enzalutamide.[5]

VCaP: Human prostate cancer cells derived from a vertebral metastasis. Cultured in DMEM

with 10% FBS.

22Rv1: Human prostate carcinoma cell line, expresses both full-length AR and AR splice

variants. Cultured in RPMI-1640 with 10% FBS.

Cell Viability Assay (CellTiter-Glo®)
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed

to attach overnight.

Drug Treatment: Cells were treated with serial dilutions of CBPD-409, enzalutamide, or a

combination of both for 4 days.

Assay Procedure: After the incubation period, the plates were equilibrated to room

temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium

in the well was added.

Measurement: The contents were mixed for 2 minutes on an orbital shaker to induce cell

lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the

luminescent signal. Luminescence was recorded using a plate reader.

Data Analysis: IC50 values were calculated from dose-response curves.

Western Blot for CBP/p300 Degradation
Cell Lysis: Prostate cancer cells were treated with CBPD-409 for the indicated times. Cells

were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using a BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies

against CBP (e.g., Cell Signaling Technology #4772, 1:1000 dilution), p300, and a loading
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control (e.g., β-actin or GAPDH) overnight at 4°C. Following washing, membranes were

incubated with HRP-conjugated secondary antibodies.

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
Animal Models: Male SCID or athymic nude mice were used. For castration-resistant

models, mice were castrated.

Tumor Implantation: VCaP or MDA-PCa-146-12 cells were suspended in Matrigel and

injected subcutaneously into the flanks of the mice.

Drug Administration: Once tumors reached a palpable size, mice were randomized into

treatment groups. CBPD-409 was administered orally (p.o.) at the indicated doses and

schedules. Enzalutamide was also administered orally.

Tumor Monitoring: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x

Length x Width²). Body weight was also monitored as an indicator of toxicity.

Endpoint: The study was terminated when tumors in the control group reached a

predetermined size. Tumors were then excised for further analysis (e.g.,

immunohistochemistry).

Conclusion
The preclinical data presented in this guide strongly support the potential of CBPD-409 as a

novel therapeutic agent for enzalutamide-resistant prostate cancer. By effectively degrading the

AR co-activators CBP and p300, CBPD-409 circumvents a key resistance mechanism. The

synergistic activity observed when CBPD-409 is combined with enzalutamide suggests a

promising combination therapy strategy that warrants further clinical investigation. The detailed

protocols provided herein should facilitate the replication and extension of these important

findings by the research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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